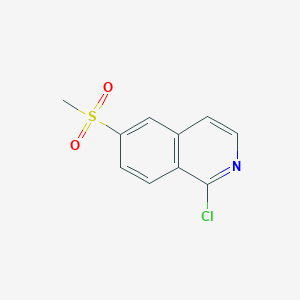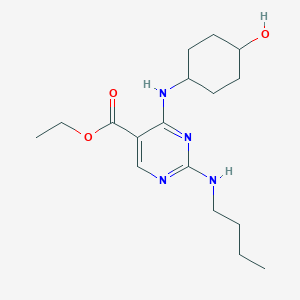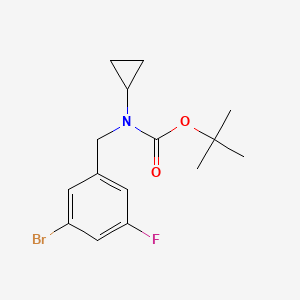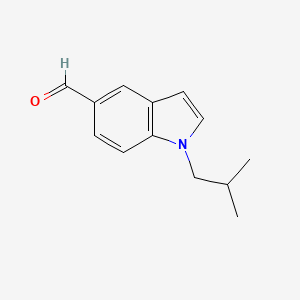
1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Übersicht
Beschreibung
1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone, commonly known as 1-isobutyl-2,3-dihydro-1H-indol-5-one, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless to pale yellow liquid with a faint odor. 1-isobutyl-2,3-dihydro-1H-indol-5-one is soluble in methanol, ethanol, and ether, and is insoluble in water. It is a versatile compound with applications in a variety of areas, including scientific research, laboratory experiments, and drug development.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
A series of new 1H-Indole derivatives have been synthesized, showing significant antimicrobial activity. These compounds were prepared through reactions involving indole and various other reagents, leading to derivatives that exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. This research highlights the potential use of indole derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Corrosion Inhibition
Indole derivatives have also been studied for their application in corrosion inhibition. Specifically, food flavorants, which share structural similarities with indole compounds, have been investigated for their effectiveness in inhibiting the corrosion of steel in acidic environments. These studies combine experimental methods and theoretical calculations to demonstrate how indole-related compounds can serve as effective corrosion inhibitors, offering insights into their potential industrial applications (Journal of Colloid and Interface Science, 2019).
Synthesis of Novel Compounds
Research on the construction of indole-based scaffolds, such as 1,4-dihydropyridine derivatives, showcases the versatility of indole compounds in organic synthesis. These studies provide efficient strategies for synthesizing complex molecules, which could have various pharmaceutical and material science applications (Tetrahedron, 2011).
Anti-inflammatory Agents
New Chalcone derivatives, involving indole as a key component, have been synthesized and evaluated for their anti-inflammatory properties. These compounds were tested on animal models, showing promising results as potential anti-inflammatory agents. Such research underscores the role of indole derivatives in developing new therapeutic options for treating inflammation-related conditions (Current Drug Discovery Technologies, 2022).
Eigenschaften
IUPAC Name |
1-[1-(2-methylpropyl)-2,3-dihydroindol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)9-15-7-6-13-8-12(11(3)16)4-5-14(13)15/h4-5,8,10H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPXFVIGLUNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C1C=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)


![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)
![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)

![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)



